Superior Oral Absorption and Broad-Spectrum Antibacterial Potency Conferred by the 5-Chlorothiazol-4-yl Moiety in Cephalosporins
A derivative of (5-Chlorothiazol-4-yl)methanol, specifically the (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-hydroxyiminoacetamido moiety incorporated into cephalosporin FR192752 (compound 40a), demonstrated significantly improved oral absorption and antibacterial activity compared to the non-chlorinated analog and other control compounds [1].
| Evidence Dimension | Oral Absorption in Rats |
|---|---|
| Target Compound Data | Higher oral absorption than CFDN (Cefdinir) and FK041 (based on plasma concentration-time curves; exact AUC values not provided in abstract). |
| Comparator Or Baseline | Cefdinir (CFDN) and FK041 |
| Quantified Difference | Not explicitly quantified in the abstract, but stated as 'higher'. |
| Conditions | Oral administration in a rat model of absorption. |
Why This Matters
This evidence directly supports the selection of this specific thiazole scaffold over alternatives for designing orally bioavailable cephalosporin antibiotics, a critical advantage in developing patient-friendly, non-injectable therapies.
- [1] Yamamoto, H., et al. (2001). Orally Active Cephalosporins. Part 4: Synthesis, Structure–Activity Relationships and Oral Absorption of Novel 3-(4-Pyrazolylmethylthio)cephalosporins with Various C-7 Side Chains. Bioorganic & Medicinal Chemistry. View Source
